CO2 Adsorption Capacity: rht-MOF-pyr (Pyrazolate) vs. rht-MOF-tet (Tetrazolate)
rht-MOFs constructed using pyrazolate-based linkers (derived from 5-(1H-pyrazol-4-yl)isophthalic acid) exhibit superior CO2 capture performance compared to their tetrazolate-based counterparts. At 273 K and 1 bar, rht-MOF-pyr adsorbs 4.2 mmol·g⁻¹ CO2, whereas rht-MOF-tet adsorbs only 3.0 mmol·g⁻¹ under identical conditions [1]. The CO2/N2 selectivity (15:85 mixture at 298 K and 1 bar) was 35 for rht-MOF-pyr compared to 18 for rht-MOF-tet [1]. Computational analysis attributed this enhancement to the stronger local electric field generated by the pyrazolate moiety, which favors CO2 interactions over exposed nitrogen atoms alone [2].
| Evidence Dimension | CO2 adsorption capacity at 273 K, 1 bar |
|---|---|
| Target Compound Data | 4.2 mmol·g⁻¹ (rht-MOF-pyr) |
| Comparator Or Baseline | 3.0 mmol·g⁻¹ (rht-MOF-tet, tetrazolate-based) |
| Quantified Difference | +1.2 mmol·g⁻¹ (+40%) |
| Conditions | CO2 adsorption isotherm at 273 K, 1 bar |
Why This Matters
This 40% enhancement in gravimetric CO2 uptake at ambient pressure directly impacts procurement decisions for carbon capture applications, making the pyrazolate-based linker the preferred choice over tetrazolate alternatives.
- [1] Gao WY, Chen Y, Niu Y, Williams K, Cash L, Perez PJ, Wojtas L, Cai J, Chen YS, Ma S. The local electric field favours more than exposed nitrogen atoms on CO2 capture: a case study on the rht-type MOF platform. Dalton Trans. 2015;44:12309-12319. View Source
- [2] Gao WY, et al. Dalton Trans. 2015;44:12309-12319. View Source
